1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone
Overview
Description
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone is an organic compound with the molecular formula C14H18N2O5 and a molecular weight of 294.31 g/mol . This compound is characterized by the presence of a morpholine ring substituted with a 2,6-dimethyl-4-nitrophenoxyacetyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone typically involves the reaction of 2,6-dimethyl-4-nitrophenol with chloroacetyl chloride to form 2,6-dimethyl-4-nitrophenoxyacetyl chloride. This intermediate is then reacted with morpholine to yield the final product . The reaction conditions generally include the use of an organic solvent such as dichloromethane and a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine group.
Reduction: Formation of 2,6-dimethyl-4-[(4-aminophenoxy)acetyl]morpholine.
Substitution: Formation of various substituted phenoxy derivatives.
Scientific Research Applications
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone is used in several scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The morpholine ring can also participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar Compounds
2,6-dimethyl-4-[(4-aminophenoxy)acetyl]morpholine: Similar structure but with an amino group instead of a nitro group.
2,6-dimethyl-4-[(4-chlorophenoxy)acetyl]morpholine: Similar structure but with a chloro group instead of a nitro group.
2,6-dimethyl-4-[(4-methoxyphenoxy)acetyl]morpholine: Similar structure but with a methoxy group instead of a nitro group.
Uniqueness
1-(2,6-Dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The combination of the morpholine ring and the nitrophenoxyacetyl group makes it a versatile compound for various research applications .
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(4-nitrophenoxy)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-10-7-15(8-11(2)21-10)14(17)9-20-13-5-3-12(4-6-13)16(18)19/h3-6,10-11H,7-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGGJOBCAZKDDS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)COC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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